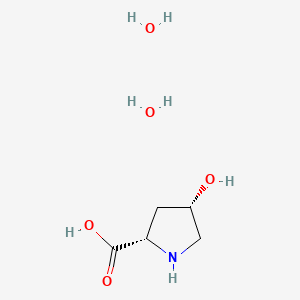

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate

Descripción

BenchChem offers high-quality (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.2H2O/c7-3-1-4(5(8)9)6-2-3;;/h3-4,6-7H,1-2H2,(H,8,9);2*1H2/t3-,4-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBDGWQTSMRMIH-RGVONZFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2S,4S)-4-Hydroxyproline: Structural Dynamics, Synthesis, and Pharmaceutical Applications

Introduction & Stereochemical Significance

(2S,4S)-4-Hydroxyproline, commonly referred to as cis-4-hydroxy-L-proline (CHLP), is a non-proteinogenic amino acid and a critical chiral building block in modern drug discovery[1]. While its diastereomer, trans-4-hydroxy-L-proline (2S,4R), is highly abundant in nature as a primary constituent of fibrillar collagen, the cis-isomer is relatively rare and must typically be synthesized[2].

The stereochemical relationship between the C2-carboxylate and the C4-hydroxyl group dictates the pyrrolidine ring's preferred pucker conformation. In the cis-isomer, the steric and stereoelectronic interactions (such as the gauche effect) strongly favor a Cγ-endo pucker. This conformational bias is highly valuable in medicinal chemistry, as incorporating CHLP into peptidomimetics allows researchers to rationally tune the cis/trans isomerization rate of adjacent amide bonds, thereby rigidifying molecular scaffolds for optimal receptor binding.

Physical and Chemical Properties

At physiological pH (7.3), cis-4-hydroxy-L-proline exists predominantly as a zwitterion, resulting from the transfer of a proton from the carboxylic acid to the secondary amine[3]. This highly polar nature makes it freely soluble in water but virtually insoluble in non-polar organic solvents.

Table 1: Key Physical and Chemical Properties

| Property | Value | Reference / Source |

| IUPAC Name | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Registry Number | 618-27-9 | Common Chemistry[1] |

| Molecular Formula | C5H9NO3 | PubChem[3] |

| Molecular Weight | 131.13 g/mol | PubChem[1] |

| Physical State | White powder | Sigma-Aldrich |

| Melting Point | 250 - 257 °C (Decomposes) | Experimental Data |

| LogP (XLogP3) | -3.3 | PubChem[1] |

| Topological Polar Surface Area | 69.6 Ų | PubChem[1] |

| Specific Rotation [α]D | -54.8° to -65.2° (Derivative dependent) | Aust. J. Chem.[2] |

Chemical Reactivity & Structural Dynamics

The reactivity of cis-4-hydroxy-L-proline is governed by its three functional groups: a secondary amine, a carboxylic acid, and a secondary alcohol.

-

N-Alkylation/Acylation: The secondary amine is highly nucleophilic but requires basic conditions to overcome zwitterion protonation.

-

O-Functionalization: The C4-hydroxyl group can be converted into a leaving group (e.g., tosylate or mesylate) to facilitate further stereoinversion back to the trans configuration, allowing the installation of diverse functional groups (e.g., azides, ethers, or halogens) via SN2 displacement[2].

Experimental Methodology: Stereoinversion Synthesis Protocol

Because trans-4-hydroxy-L-proline is commercially abundant and inexpensive, the most efficient route to cis-4-hydroxy-L-proline is via chemical stereoinversion[4]. Direct SN2 displacement on the unprotected amino acid is impossible due to zwitterionic interference and poor organic solubility. The following self-validating protocol utilizes an intramolecular Mitsunobu reaction to force inversion at the C4 stereocenter[4].

Step-by-Step Protocol: Mitsunobu Lactonization Route

Phase 1: Amine Protection Causality: The secondary amine must be protected to prevent polymerization and to render the molecule soluble in the organic solvents required for the Mitsunobu reaction.

-

Suspend trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of 1M NaOH and 1,4-dioxane.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C.

-

Stir at room temperature for 12 hours. Acidify to pH 2 with 1M KHSO₄ and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield N-Boc-trans-4-hydroxy-L-proline.

Phase 2: Intramolecular Mitsunobu Esterification Causality: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) activate the C4-hydroxyl. The C2-carboxylate acts as an internal nucleophile, attacking C4 via an SN2 mechanism. This perfectly inverts the stereocenter from (2S,4R) to (2S,4S), locking the molecule into a strained bicyclic lactone.

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous THF under an inert argon atmosphere.

-

Add PPh₃ (1.2 eq) and cool the mixture to 0 °C.

-

Add DEAD (1.2 eq) dropwise. Stir for 4 hours, allowing the reaction to reach room temperature[4].

-

Concentrate and purify via silica gel chromatography to isolate the N-Boc-cis-proline lactone.

Phase 3: Hydrolysis and Deprotection Causality: Acidic hydrolysis simultaneously cleaves the strained lactone ring (regenerating the free C4-hydroxyl and C2-carboxylate in the cis configuration) and removes the acid-labile Boc protecting group.

-

Suspend the N-Boc-cis-proline lactone in 2.0 M HCl (2.2 eq)[4].

-

Heat the mixture to reflux (approx. 100 °C) for 4 hours.

-

Cool to room temperature, extract aqueous layer with diethyl ether to remove organic byproducts, and lyophilize the aqueous phase.

-

Purify via strong cation exchange (SCX) chromatography to yield pure cis-4-hydroxy-L-proline[4].

Caption: Workflow for the stereoinversion of trans-4-hydroxy-L-proline to the cis-isomer.

Biological & Pharmaceutical Applications

Collagen Synthesis Inhibition and Oncology

Cis-4-hydroxy-L-proline acts as a potent competitive inhibitor of prolyl hydroxylase, the enzyme responsible for hydroxylating proline residues during procollagen translation. Because the cis-isomer cannot properly stabilize the collagen triple helix (unlike the natural trans-isomer), its incorporation leads to the accumulation of misfolded procollagen in the endoplasmic reticulum (ER). In highly secretory tumor microenvironments, such as pancreatic carcinoma, this induced ER stress triggers the unfolded protein response (UPR) and subsequent apoptosis, making CHLP a compound of interest in oncology.

Caption: Mechanism of cis-4-hydroxy-L-proline as an inducer of ER stress and apoptosis in cancer.

Amino Acid Transporter Blockers (ASCT1/ASCT2)

Recent drug development efforts have utilized cis-4-hydroxy-L-proline as a core scaffold to synthesize blockers for the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2)[4]. By modifying the C4-hydroxyl group of the cis-isomer (e.g., via etherification or arylation), researchers can create conformationally restricted "prolinols" that selectively bind to and block these transporters, which are often upregulated in aggressive cancers to feed their glutamine addiction[4].

References

-

PubChem Compound Summary for CID 440015, Cis-4-Hydroxy-L-Proline. National Center for Biotechnology Information. Available at:[Link]

-

PubChem Compound Summary for CID 6971054, cis-4-Hydroxyproline (Zwitterion). National Center for Biotechnology Information. Available at:[Link]

-

Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv (2021). Available at:[Link]

-

Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry 64(11) 1509-1514 (2011). Available at:[Link]

Sources

- 1. Cis-4-Hydroxy-L-Proline | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. connectsci.au [connectsci.au]

- 3. cis-4-Hydroxyproline | C5H9NO3 | CID 6971054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) | bioRxiv [biorxiv.org]

Application Note & Protocols: (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid as a Premier Chiral Building Block

Introduction: The Strategic Value of a Constrained Chiral Scaffold

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-L-proline, is a non-proteinogenic amino acid that has emerged as a powerhouse in stereoselective synthesis.[1] As a derivative of L-proline, it belongs to the chiral pool—a collection of abundant, enantiomerically pure natural products that serve as economical starting materials for complex targets. Its rigid pyrrolidine ring, decorated with three distinct functional groups (secondary amine, carboxylic acid, and secondary alcohol), presents a synthetically versatile scaffold. The defined cis-stereochemistry between the C2-carboxyl and C4-hydroxyl groups provides a conformational constraint that is invaluable for transferring chirality and constructing complex, three-dimensional molecular architectures.

This guide provides an in-depth exploration of the key synthetic transformations and strategic considerations for employing this building block, with a focus on applications in medicinal chemistry and drug development, particularly in the synthesis of antibiotics and antiviral agents.[2][3]

Core Synthetic Strategy: Managing Polyfunctionality through Protective Groups

The primary challenge and opportunity in using (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid lies in the selective manipulation of its three functional groups. A robust protecting group strategy is therefore not merely a preliminary step but the cornerstone of any synthetic route. The choice of protecting groups dictates the reaction sequence and is critical for achieving high yields and preventing unwanted side reactions.[4]

Key Principles of Protection:

-

Orthogonality: Employing protecting groups that can be removed under distinct conditions (e.g., acid-labile vs. base-labile vs. hydrogenolysis) is essential for selective deprotection at different stages of a synthesis.[5]

-

Stability: The chosen group must be stable to the reaction conditions required for subsequent transformations.[5]

-

Ease of Installation & Removal: Reactions should be high-yielding and conditions should be mild to preserve the integrity of the chiral scaffold.[4]

The following diagram illustrates the primary sites for protection and subsequent modification.

Caption: Key reactive sites on the chiral scaffold.

Common Protecting Group Strategies

| Functional Group | Protecting Group | Abbreviation | Typical Cleavage Conditions | Rationale & Use Case |

| Amine (N-H) | tert-Butoxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to a wide range of non-acidic conditions. Commonly used in solution-phase synthesis and for intermediates in drug discovery.[6] |

| Amine (N-H) | Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal to Boc and Cbz. The standard for solid-phase peptide synthesis (SPPS).[7] |

| Carboxylic Acid (COOH) | Methyl or Ethyl Ester | Me, Et | Saponification (LiOH, NaOH) | Simple, robust protection. Increases solubility in organic solvents for subsequent reactions.[2] |

| Carboxylic Acid (COOH) | Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) | Orthogonal to Boc and many other groups. Cleavage is clean and conditions are mild. |

Key Synthetic Transformations and Protocols

Once a suitable protection strategy is in place, the chiral scaffold can be elaborated. The following protocols detail fundamental and reliable transformations.

Protocol 1: N-Protection with Boc Anhydride

This protocol describes the protection of the secondary amine, a common first step that increases solubility in organic solvents and prevents its interference in subsequent reactions.

Rationale: The reaction proceeds via nucleophilic attack of the amine onto the di-tert-butyl dicarbonate (Boc)₂O. A mild base is required to neutralize the liberated carboxylic acid and the co-produced tert-butoxycarboxylic acid, driving the reaction to completion.

Step-by-Step Methodology:

-

Suspend (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add Sodium Hydroxide (NaOH, 1.1 eq) and stir until the solid dissolves completely.

-

Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with a cold 1M HCl solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected product, typically as a white solid.[8]

Protocol 2: Oxidation of the C4-Hydroxyl Group

Oxidation of the C4-hydroxyl to a ketone creates a 4-oxoprolinate derivative, a versatile intermediate for introducing nucleophiles at the C4 position. This protocol assumes an N-protected, C-esterified starting material.

Rationale: Dess-Martin Periodinane (DMP) is a mild and selective oxidizing agent for primary and secondary alcohols. The reaction proceeds under neutral conditions at room temperature, which is advantageous for sensitive substrates.

Step-by-Step Methodology:

-

Dissolve the N-Boc, C-methyl ester protected hydroxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture under a nitrogen atmosphere for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio).

-

Stir vigorously for 30 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield the pure 4-oxo-prolinate derivative.

Application in Drug Synthesis: Case Studies

The true value of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid is demonstrated by its successful application in the synthesis of marketed drugs and clinical candidates.

Case Study 1: Neuraminidase Inhibitors for Influenza

Several potent inhibitors of the influenza neuraminidase enzyme, a key target for antiviral therapy, utilize a pyrrolidine core.[9] The defined stereochemistry of the starting material is crucial for orienting key functional groups within the enzyme's active site to maximize binding affinity.[10] Research has shown that derivatives synthesized from 4-hydroxy-L-proline exhibit potent inhibitory activity against the influenza A (H3N2) neuraminidase.[3][11]

The synthetic strategy often involves:

-

Protection of the amine and carboxylic acid.

-

Modification of the C4-hydroxyl group to introduce other functionalities, such as amino or guanidino groups, which mimic the natural substrate (sialic acid).[10]

-

Deprotection to yield the final active pharmaceutical ingredient (API).

Caption: Generalized workflow for antiviral synthesis.

Case Study 2: Carbapenem Antibiotics

The pyrrolidine fragment is a key structural component of several broad-spectrum carbapenem antibiotics, such as Ertapenem and Meropenem.[2] These drugs are critical for treating complex bacterial infections. The synthesis of the side chain for these antibiotics often starts from a derivative of 4-hydroxyproline. A typical sequence involves esterification followed by N-protection to prepare the molecule for subsequent coupling reactions.[2] The inherent chirality of the starting material ensures the correct stereochemistry in the final antibiotic structure, which is essential for its antibacterial activity.

Conclusion

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is a testament to the power of chiral pool synthesis. Its rigid, polyfunctional, and stereochemically defined structure provides a reliable and cost-effective starting point for constructing complex and biologically active molecules. A thorough understanding of protective group strategies is paramount to unlocking its full synthetic potential. The protocols and strategies outlined in this guide serve as a foundational framework for researchers and drug development professionals aiming to leverage this exceptional chiral building block in their synthetic endeavors.

References

- Diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. (2015). Tetrahedron Letters.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules.

- Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid. Anaspec.

- Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.

- Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. (2007). Bioorganic & Medicinal Chemistry.

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2014).

- Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. (2001). Journal of Medicinal Chemistry.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research.

- Protecting Groups. (2020). Indian Institute of Technology Bombay.

- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (2016). Molecules.

- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected. Apollo Scientific.

- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Journal of Medical Genetics and Clinical Biology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.iitb.ac.in [chem.iitb.ac.in]

- 6. 13726-69-7 Cas No. | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid - 250 mg [anaspec.com]

- 8. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of cis-4-Hydroxy-L-proline in Medicinal Chemistry and Drug Design

An Application Guide for Researchers and Drug Development Professionals

Introduction: In the landscape of non-proteinogenic amino acids, cis-4-Hydroxy-L-proline (CHP) emerges as a molecule of significant interest for medicinal chemistry and drug design. It is the synthetic stereoisomer of the naturally occurring trans-4-hydroxy-L-proline (tHP), a critical component for the stability of collagen.[1] While tHP, generated by post-translational hydroxylation, is essential for maintaining the integrity of the collagen triple helix through stereoelectronic effects, the incorporation of CHP acts as a powerful antagonist to this process.[1][2][3] This unique disruptive capability, coupled with its conformationally constrained pyrrolidine ring, makes CHP a versatile tool. It serves not only as an inhibitor of collagen synthesis but also as a valuable chiral building block and a scaffold for designing novel peptides and small molecules with tailored biological activities.[4][5] This guide provides an in-depth exploration of CHP's mechanisms of action, its therapeutic applications, and detailed protocols for its synthesis, incorporation into peptides, and analytical characterization.

PART I: Mechanistic Insights and Therapeutic Applications

Section 1.1: Mechanism of Action: A Collagen Synthesis Inhibitor

The primary and most studied biological effect of cis-4-Hydroxy-L-proline is its potent inhibition of collagen production.[6] Unlike its trans isomer, which stabilizes the collagen triple helix, the cis isomer acts as a disruptor. When CHP is incorporated into pro-collagen chains in place of proline, its stereochemistry prevents the polypeptide from folding into a stable, triple-helical conformation.[5] This leads to the formation of non-functional, improperly folded pro-collagen that is retained within the endoplasmic reticulum and subsequently targeted for degradation.[7] This disruption effectively reduces the secretion and deposition of mature collagen in the extracellular matrix.

This mechanism has positioned CHP as a valuable tool for studying fibrotic diseases, which are characterized by excessive collagen deposition. In preclinical models, such as bleomycin-induced pulmonary fibrosis, administration of CHP has been shown to partially prevent the accumulation of lung collagen and improve lung compliance.[6]

PART II: Synthetic and Analytical Protocols

Section 2.1: Synthesis of cis-4-Hydroxy-L-proline Derivatives

A common and practical route to CHP derivatives involves the stereoinversion of the more readily available trans-4-hydroxy-L-proline. The Mitsunobu reaction is a cornerstone of this approach, providing a reliable method for inverting the stereocenter at the C4 position. [8] Protocol 2.1.1: Stereoinversion of N-Protected tHP to a CHP Ester via Mitsunobu Reaction

-

Rationale: This protocol achieves stereochemical inversion at C4. The trans-hydroxyl group is activated by the Mitsunobu reagents (DEAD/DIAD and PPh₃) and subsequently displaced by a nucleophile (e.g., a carboxylate) in an Sₙ2 reaction, resulting in inversion of configuration. An internal displacement by the proline's own carboxylate can form a bicyclic lactone, which is then opened to yield the cis-hydroxy acid or ester. [8]

-

Materials: N-Boc-trans-4-hydroxy-L-proline, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), p-Nitrobenzoic acid (PNBA), Tetrahydrofuran (THF, anhydrous), Sodium methoxide (NaOMe), Methanol (MeOH, anhydrous).

-

Step-by-Step Methodology:

-

Step 1: Mitsunobu Inversion.

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1 eq), PPh₃ (1.5 eq), and PNBA (1.5 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction will typically turn from colorless to a yellow/orange color.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of starting material.

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is the N-Boc-cis-4-(p-nitrobenzoyloxy)-L-proline.

-

-

Step 2: Transesterification/Deprotection.

-

Dissolve the crude product from Step 1 in anhydrous MeOH.

-

Add a solution of NaOMe in MeOH (0.1 eq, catalytic) to the mixture.

-

Stir at room temperature for 2-4 hours. Monitor the reaction for the formation of the methyl ester and the p-nitrobenzoate byproduct by TLC or LC-MS.

-

Once the reaction is complete, neutralize the catalyst with a weak acid (e.g., Amberlyst resin or a few drops of acetic acid).

-

Concentrate the mixture and purify by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-cis-4-hydroxy-L-proline methyl ester.

-

-

Section 2.2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Incorporating CHP into a peptide sequence requires a protected form of the amino acid suitable for standard SPPS protocols (e.g., Fmoc-cis-4-hydroxy(tBu)-L-proline or a trityl-protected version). The "Proline Editing" strategy, though often demonstrated with the trans isomer, provides a powerful template for incorporating and modifying hydroxyproline residues on-resin. [9][10] Protocol 2.2.1: Manual SPPS of a CHP-Containing Peptide

-

Rationale: This protocol outlines the standard Fmoc/tBu strategy for peptide synthesis. The Fmoc group on the α-amine is removed with a base (piperidine), and the next Fmoc-protected amino acid is coupled using an activating agent (HBTU/HATU). The hydroxyl group of CHP must be protected (e.g., with a tBu or Trt group) to prevent side reactions during synthesis.

-

Materials: Fmoc-Rink Amide MBHA resin, Fmoc-cis-4-hydroxy(tBu)-L-proline, other required Fmoc-amino acids, Dimethylformamide (DMF), Dichloromethane (DCM), 20% Piperidine in DMF, HBTU, N,N-Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted reaction vessel.

-

Fmoc Deprotection: Drain DMF, add 20% piperidine/DMF solution, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling (ninhydrin test; free amines give a dark blue color). If the test is positive, repeat the coupling.

-

-

Washing: After complete coupling, drain the solution and wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-cis-4-hydroxy(tBu)-L-proline at the desired position.

-

Final Deprotection and Cleavage:

-

After the final amino acid is coupled and deprotected, wash the resin with DMF, then DCM, and dry under vacuum.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin. Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify using reverse-phase HPLC.

-

-

Section 2.3: Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stereochemistry of CHP and CHP-containing peptides.

Protocol 2.3.1: Chiral LC-MS for Stereoisomer Quantification

-

Rationale: To distinguish and quantify cis and trans isomers of 4-hydroxyproline, a derivatization step followed by chiral chromatography coupled with mass spectrometry is highly effective. Dabsyl chloride reacts with the secondary amine, creating a chromophore and a stable derivative suitable for analysis. [11]

-

Methodology Outline:

-

Derivatization: React the sample (hydrolyzed peptide or amino acid mixture) with dabsyl chloride in a buffered solution (e.g., sodium bicarbonate, pH ~9) at elevated temperature (~70 °C).

-

Chromatography: Inject the dabsylated sample onto a chiral column (e.g., a cyclodextrin- or vancomycin-based column).

-

Separation: Develop a gradient elution method (e.g., using acetonitrile and water with a formic acid modifier) to resolve the dabsylated cis and trans isomers.

-

Detection: Use a mass spectrometer to detect the molecular ions of the dabsylated analytes. Quantify using extracted ion chromatograms and compare retention times to authentic standards.

-

Data Presentation 2: Key Analytical Parameters for Characterization

| Technique | Parameter | Expected Observation for CHP-Containing Peptides | Rationale |

| ESI-MS | Molecular Weight | [M+H]⁺ matches calculated mass | Confirms identity and successful incorporation. |

| Tandem MS (MS/MS) | Fragmentation Pattern | Observation of characteristic b- and y-ions; potential for a diagnostic immonium ion for hydroxyproline. [12] | Provides sequence confirmation. |

| ¹H NMR | Hα Chemical Shift | Proline Hα protons typically appear between 4.0-4.5 ppm. | Confirms presence of the proline ring structure. |

| 2D NMR (ROESY/NOESY) | Hα(i) - Hδ(i-1) cross-peaks | Strong cross-peak intensity suggests a cis X-Pro bond; weak or absent suggests trans. | Determines the conformation of the peptide bond preceding the CHP residue. [9] |

| Chiral HPLC | Retention Time | Retention time matches that of a pure cis-4-hydroxyproline standard after derivatization. | Confirms stereochemical identity. |

Conclusion: cis-4-Hydroxy-L-proline is far more than a simple stereoisomer; it is a strategic tool in the arsenal of medicinal chemists. Its ability to disrupt collagen synthesis provides a direct mechanistic pathway for developing antifibrotic therapies, while its anticancer properties open another avenue for therapeutic intervention. As a conformationally constrained building block, it grants peptide chemists precise control over molecular architecture, enabling the design of peptides with enhanced stability and specific secondary structures. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to harness the unique properties of CHP, paving the way for the next generation of innovative drug candidates.

References

-

Papaioannou, D., et al. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Acta Chemica Scandinavica, 44, 243-251. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. MDPI. [Link]

-

Papaioannou, D., et al. (1990). Simple Synthesis of Cis-4-Hydroxy-L-Proline and. Amanote Research. [Link]

-

Smith, J. A., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-L-proline. ResearchGate. [Link]

-

Wikipedia. (n.d.). Hydroxyproline. Wikipedia, The Free Encyclopedia. [Link]

-

Dickens, H., et al. (2008). Anticancer drug cis-4-hydroxy-L-proline: Correlation of preclinical toxicology with clinical parameters of liver function. Molecular Medicine Reports, 1(4), 459-64. [Link]

-

Rai, B., & Ishida, T. (2026). Quantification of L- and D-enantiomers of proline, trans-4-hydroxyproline, and cis-4-hydroxyproline in natural samples... Journal of Biochemistry. [Link]

-

Nanda, V., et al. (2005). Structural bases of collagen stabilization induced by proline hydroxylation. ResearchGate. [Link]

-

Eldridge, C. F., et al. (1989). Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells. Journal of Neuroscience, 9(2), 624-35. [Link]

-

Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. Press Release. [Link]

-

Hughes, R. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... Journal of the American Chemical Society, 135(8), 3040-3059. [Link]

-

Hughes, R. A., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides... PMC. [Link]

-

Jenkins, C. L., et al. (2003). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 125(22), 6422-6427. [Link]

-

Sathyamoorthi, S., et al. (2025). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. [Link]

-

Mollica, A., et al. (2012). The cis-4-amino-L-proline residue as a scaffold for the synthesis of cyclic and linear endomorphin-2 analogues. Journal of Medicinal Chemistry, 55(7), 3027-35. [Link]

-

Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A Divergent Strategy for the Synthesis of Conformationally Diverse Peptides. Organic Letters, 7(16), 3569-3572. [Link]

-

Das, A., & Ghorai, P. (2018). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. [Link]

-

Mollica, A., et al. (2012). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. PMC. [Link]

-

Le, N. H., et al. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. bioRxiv. [Link]

Sources

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 顺式-4-羟基-L-脯氨酸 collagen synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 5. Proline Derivatives and Analogs [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Effects of cis-4-hydroxy-L-proline, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of L- and D-enantiomers of proline, trans-4-hydroxyproline, and cis-4-hydroxyproline in natural samples using differential labeling with 12C- and 13C6-dabsyl chloride, chiral separation, and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

1H and 13C NMR spectroscopy of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid

An Application Note and Protocol for the Structural Elucidation of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid using 1H and 13C NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction: The Structural Significance of Hydroxylated Prolines

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, commonly known as cis-4-Hydroxy-L-proline, is a non-proteinogenic amino acid that serves as a vital chiral building block in synthetic organic chemistry and drug development. Its rigid pyrrolidine ring, adorned with stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable synthon for creating complex molecular architectures, including peptidomimetics, therapeutic agents, and catalysts. The precise stereochemistry of this molecule is critical to its function and dictates the three-dimensional structure of the larger molecules it is incorporated into.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the unambiguous structural characterization of such molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemical arrangement of atoms. This application note provides a comprehensive guide to acquiring and interpreting high-quality 1H and 13C NMR spectra of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, designed for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of NMR for (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid

The NMR spectrum of a molecule is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J-coupling).

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the nucleus.[2] Electronegative atoms, such as the oxygen of the hydroxyl group and the nitrogen within the pyrrolidine ring, deshield adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield).[3]

-

Spin-Spin Coupling (J-coupling): The interaction between neighboring NMR-active nuclei results in the splitting of signals into multiplets. The magnitude of this splitting, known as the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the number of adjacent protons and their dihedral angles, which is fundamental for stereochemical assignment.[4] For protons on adjacent sp³ hybridized carbons, this coupling is typically in the range of 6-8 Hz.[5]

For (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid, the key to its NMR spectrum is understanding the unique chemical environment of each proton and carbon on the five-membered ring. The cis relationship between the hydroxyl group at C4 and the carboxylic acid group at C2 imposes specific conformational constraints that are reflected in the chemical shifts and coupling constants.

Figure 1: Structure of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid with atom numbering.

Part 2: Experimental Protocols

The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation Protocol

The choice of solvent is the most critical first step. (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is a polar, water-soluble compound.[6] Deuterium oxide (D₂O) is the ideal solvent for several reasons: it readily dissolves the analyte, and its deuterium atoms do not produce signals in the ¹H NMR spectrum, thus preventing solvent interference.[7][8] Furthermore, D₂O allows for the identification of exchangeable protons (N-H, O-H, and COOH), as they will be replaced by deuterium and their signals will disappear from the spectrum.[7]

Materials:

-

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid sample

-

Deuterium oxide (D₂O, 99.9% D)

-

High-quality 5 mm NMR tubes[9]

-

Microbalance

-

Vortex mixer

-

Pipettes

Step-by-Step Methodology:

-

Weighing the Sample: Accurately weigh the required amount of the compound into a clean, dry vial.

-

Solvent Addition: Add the appropriate volume of D₂O to the vial. For a standard 5 mm NMR tube, a final volume of 0.6-0.7 mL is optimal to ensure the sample is correctly positioned within the instrument's detection coil.[9][10]

-

Dissolution: Vortex the vial until the sample is completely dissolved, creating a homogenous solution. Ensure no particulate matter remains, as this can interfere with the magnetic field homogeneity and degrade spectral quality.[9][10]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality, unscratched NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.

Figure 2: A generalized workflow for NMR analysis from sample preparation to spectral interpretation.

NMR Data Acquisition

The following parameters are provided as a starting point for a 400 MHz spectrometer and should be optimized as needed.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard 1D (zg30) | Proton-decoupled (zgpg30) |

| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |

| Relaxation Delay (D1) | 2.0 s | 2.0 s |

| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |

| Spectral Width (SW) | 12 - 16 ppm | 200 - 220 ppm |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Part 3: Spectral Interpretation and Data Analysis

The structural assignment is achieved by systematically analyzing the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum. Two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) are invaluable for confirming proton-proton connectivities.

Expected ¹H NMR Data

In D₂O, the labile protons on the nitrogen, oxygen, and carboxylic acid will exchange with deuterium and become "invisible" in the ¹H spectrum. This simplifies the spectrum, leaving only the signals from the non-exchangeable C-H protons. The expected chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the rigid ring structure.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~4.2 - 4.4 | dd | J(H2,H3α) ≈ 8-9, J(H2,H3β) ≈ 6-7 |

| H4 | ~4.5 - 4.7 | m | - |

| H5α, H5β | ~3.3 - 3.6 | m | - |

| H3α, H3β | ~2.1 - 2.5 | m | - |

Note: Chemical shifts can vary depending on pH, concentration, and temperature.[11] 'm' denotes a complex multiplet.

Interpretation Notes:

-

H2: This proton is adjacent to both the nitrogen and the electron-withdrawing carboxylic acid group, shifting it significantly downfield. It is coupled to the two non-equivalent protons at C3 (H3α and H3β), resulting in a doublet of doublets (dd).

-

H4: This proton is attached to the carbon bearing the hydroxyl group, also causing a downfield shift. It is coupled to H3α, H3β, H5α, and H5β, leading to a complex multiplet.

-

H5 Protons: These protons are adjacent to the nitrogen atom. Their signals are often complex due to coupling with H4 and with each other (geminal coupling).

-

H3 Protons: These are the most upfield of the ring protons, being furthest from the primary electronegative groups. They show complex splitting due to coupling with H2 and H4.

Expected ¹³C NMR Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single sharp peak.

| Carbon Assignment | Expected δ (ppm) |

| C=O (Carboxyl) | ~173 - 176 |

| C4 | ~69 - 72 |

| C2 | ~59 - 62 |

| C5 | ~54 - 57 |

| C3 | ~38 - 41 |

Interpretation Notes:

-

C=O: The carboxyl carbon is the most deshielded and appears furthest downfield.

-

C4 & C2: These carbons are bonded to electronegative oxygen and nitrogen atoms, respectively, causing them to appear downfield in the aliphatic region.

-

C5: This carbon is adjacent to the nitrogen.

-

C3: This is the only carbon in the ring not directly attached to a heteroatom, and thus it appears at the most upfield position.

The Role of 2D NMR: COSY

A ¹H-¹H COSY spectrum is essential for confirming the connectivity of the protons. Cross-peaks in a COSY spectrum indicate that two protons are spin-coupled to each other, typically through two or three bonds.

Figure 3: Expected major ³J (three-bond) correlations in a ¹H-¹H COSY spectrum of the pyrrolidine ring.

By tracing the connections in the COSY spectrum, one can walk around the pyrrolidine ring: a cross-peak will connect H2 to the H3 protons, the H3 protons will show a cross-peak to H4, and H4 will show a cross-peak to the H5 protons, validating the assignments made from the 1D spectrum.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR analysis of (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid. By following the detailed protocols for sample preparation and leveraging a systematic approach to spectral interpretation that combines 1D and 2D NMR techniques, researchers can confidently verify the structure and stereochemistry of this important molecule. The provided data serves as a reliable benchmark for ensuring the identity and purity of starting materials and synthetic intermediates in pharmaceutical and chemical research.

References

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

- Books. Chapter 8: NMR Approaches for Probing the Polar Metabolome.

-

Chinese Chemical Society. 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation | CCS Chemistry. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000966 Trans 4 Hydroxy-L-proline at BMRB. Available at: [Link]

-

Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available at: [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards and Solvents for NMR. Available at: [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. Available at: [Link]

-

NMR-Bio. NMR sample preparation guidelines. Available at: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

-

Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (PDF) Studies on the Synthesis of cis-4-Hydroxy-l-proline. Available at: [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. Available at: [Link]

-

ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines | Request PDF. Available at: [Link]

-

ACS Publications. A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | Biochemistry. Available at: [Link]

-

RSC Publishing. A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Available at: [Link]

-

PubChem. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074. Available at: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

ResearchGate. NMR Solvent Data Chart. Available at: [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Chemical Instrumentation Facility. NMR Coupling Constants. Available at: [Link]

-

The first thing we need to know is were do the peaks of an amino acid residue. The very basics of NMR of proteins. Available at: [Link]

-

YouTube. NMR Analysis of Amino Acids. Available at: [Link]

-

Chemistry and Biochemistry. Table Appendix. Available at: [Link]

-

University College London. Measurements of J(C,H)-couplings | Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

YouTube. NMR 5: Coupling Constants. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Page loading... [guidechem.com]

- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. organomation.com [organomation.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol Guide: Leveraging (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic Acid for the Synthesis of Advanced Biodegradable Polymers

Introduction: A Bio-Inspired Monomer for Next-Generation Polymers

The escalating demand for sustainable and biocompatible materials has catalyzed a paradigm shift in polymer chemistry, with a growing emphasis on monomers derived from renewable resources.[1][2][3] (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid (Hyp), a hydroxylated, non-proteinogenic amino acid, has emerged as a compelling building block for the synthesis of novel biodegradable polymers.[4] As a derivative of L-proline, Hyp is a key component of collagen, the most abundant protein in animals, imparting structural stability.[5] Its inherent chirality, biocompatibility, and the presence of three distinct functional groups—a secondary amine, a carboxylic acid, and a secondary hydroxyl group—offer a versatile platform for creating polymers with tailored properties and a wide range of potential applications in the biomedical field, including drug delivery and tissue engineering.[4][6][7]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for creating biodegradable polymers from (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid. We will delve into the mechanistic details of key polymerization techniques, provide step-by-step protocols, and discuss the characterization and properties of the resulting polymers.

Synthetic Strategies: Pathways to Hyp-Based Biodegradable Polymers

The unique trifunctional nature of Hyp allows for its incorporation into various polymer backbones, primarily through two major synthetic routes: ring-opening polymerization (ROP) of Hyp-derived monomers and polycondensation reactions.

Ring-Opening Polymerization (ROP) of Hyp-N-Carboxyanhydride (Hyp-NCA)

The ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a powerful and widely used method for the synthesis of well-defined polypeptides.[8][9] Recent advancements have enabled the direct polymerization of unprotected Hyp-NCA, obviating the need for complex protection-deprotection steps and opening avenues for the facile synthesis of both linear and branched poly(L-hydroxyproline) (PHyp).[5][10]

The ROP of Hyp-NCA is typically initiated by a nucleophile that attacks one of the carbonyl groups of the NCA ring, leading to ring opening and the formation of a propagating chain end. The choice of initiator and solvent is critical in controlling the polymerization kinetics, polymer architecture, and final properties. For instance, a water-assisted ultrafast polymerization technique has been shown to yield linear PHyp with controlled molecular weights and narrow dispersities.[8][10] In contrast, using a tertiary amine initiator in an anhydrous polar aprotic solvent like DMSO can promote a branching effect due to the presence of the unprotected hydroxyl group on the Hyp monomer.[5]

Diagram 1: General Workflow for ROP of Hyp-NCA

Caption: A simplified representation of the polycondensation reaction to form a poly(ester amide) from Hyp and a dicarboxylic acid.

This is a generalized protocol for the synthesis of a polyester through melt polycondensation of Hyp, where it acts as a hydroxy acid.

Materials:

-

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid with N-protection (e.g., N-acyl)

-

Catalyst (e.g., tin(II) 2-ethylhexanoate, p-toluenesulfonic acid)

-

High-vacuum line

-

Glass reactor suitable for high temperatures and vacuum

Procedure:

-

Monomer Preparation: The secondary amine of Hyp should be protected (e.g., by acylation) to prevent side reactions and to allow for the formation of a linear polyester.

-

Charging the Reactor: Add the N-protected Hyp monomer and a catalytic amount of the chosen catalyst to the reaction vessel.

-

Initial Heating: Heat the reactor under a gentle flow of inert gas (e.g., nitrogen) to melt the monomer and initiate the polycondensation reaction. This is typically done at a temperature range of 120-150 °C for several hours.

-

High-Vacuum Stage: Gradually apply a high vacuum to the system while increasing the temperature (e.g., to 160-200 °C). This is crucial for removing the water formed during the condensation reaction and driving the equilibrium towards the formation of a high molecular weight polymer.

-

Polymerization: Continue the reaction under high vacuum for an extended period (e.g., 12-48 hours) until the desired melt viscosity is achieved.

-

Cooling and Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting polymer can then be isolated.

-

Purification: The polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

Characterization of Hyp-Based Polymers

A thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and thermal properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to confirm the chemical structure of the polymer and to determine the degree of branching in branched polymers.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ) of the polymers.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the ester and amide bonds.

-

Thermal Analysis (Differential Scanning Calorimetry - DSC, and Thermogravimetric Analysis - TGA): To determine the glass transition temperature (Tg), melting temperature (Tm), and the thermal stability of the polymers.

Conclusion and Future Perspectives

(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid is a highly versatile, bio-inspired monomer for the creation of a new generation of biodegradable polymers. The synthetic routes outlined in this guide, particularly the recent advancements in the ROP of unprotected Hyp-NCA, provide researchers with powerful tools to design and synthesize polymers with controlled architectures and functionalities. The resulting polypeptides and poly(ester amide)s hold significant promise for a wide array of biomedical applications, from controlled drug release systems to scaffolds for tissue engineering. Future research will likely focus on the copolymerization of Hyp with other monomers to further tune the degradation profiles and mechanical properties, as well as on the post-polymerization modification of the hydroxyl groups to attach bioactive molecules.

References

- Tian, Z.-Y., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers.

- Lu, H., et al. (2025). Ring-opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-L-hydroxyproline. ChemRxiv.

- Lu, H., et al. (2025). Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branch. CCS Chemistry, 7, 3807–3822.

- Lu, H., et al. (2025). Ring-Opening Polymerization of Unprotected Hydroxyproline N-Carboxyanhydride for the Facile Synthesis of Linear and Branched Poly-l-hydroxyproline. Chinese Chemical Society.

- Kohn, J., & Langer, R. (1984). Pseudopoly(amino acids): a study of the synthesis and characterization of poly(trans-4-hydroxy-N-acyl-L-proline esters). Macromolecules.

- International Journal of Advanced Research in Science, Communication and Technology. (2022).

- Nair, L. S., & Laurencin, C. T. (2007). Biodegradable polyesters from renewable resources. Progress in Polymer Science, 32(8-9), 762-798.

- Gandini, A. (2011).

- Gandini, A. (2011). Synthesis of biodegradable polymers from renewable resources. RSC Publishing.

- Puiggalí, J., & Rodríguez-Galán, A. (2010). Biodegradable Poly(Ester Amide)s: Synthesis and Applications.

- Puiggalí, J., & Rodríguez-Galán, A. (2010). BIODEGRADABLE POLY (ESTER AMIDE)

- Lu, H., & Wang, J. (2025). Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides.

- Mallakpour, S., & Faghihi, K. (2012). Fabrication of biodegradable poly(ester-amide)

- Mohanty, A. K., Misra, M., & Drzal, L. T. (2007). Biodegradable Plastics from Renewable Resources. Taylor & Francis Online.

- Wang, S., & Lu, H. (2023). Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox. ACS Macro Letters.

- Rodríguez-Galán, A., & Puiggalí, J. (2010). Degradable Poly(ester amide)

- Katsarava, R., & Kharadze, D. (2018). Novel Biodegradable Functional Amino Acid-Based Poly(ester Amide) Biomaterials: Design, Synthesis, Property and Biomedical Applications.

- Li, Y., et al. (2024). Recent advances in the development of poly(ester amide)s-based carriers for drug delivery.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of biodegradable polymers from renewable resources - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. amslaurea.unibo.it [amslaurea.unibo.it]

- 7. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

Technical Support Center: Optimizing cis-4-Hydroxy-L-Proline Synthesis Yields

Welcome to the Advanced Troubleshooting Hub for the synthesis of cis-4-Hydroxy-L-proline (cis-4-Hyp). As an unnatural amino acid and a critical chiral building block in medicinal chemistry, achieving high yields of cis-4-Hyp requires precise control over either biocatalytic fermentation pathways or chemical stereoinversion mechanics.

This guide is designed for researchers and process chemists. It bypasses basic introductions and directly addresses the mechanistic failures and bottlenecks you may encounter in the lab, providing field-proven, self-validating solutions.

Section 1: Biocatalytic Synthesis Troubleshooting (Enzymatic Route)

The most sustainable method for producing cis-4-Hyp utilizes L-proline cis-4-hydroxylase (cis-P4H) derived from organisms like Mesorhizobium loti or Sinorhizobium meliloti[1]. However, scaling this whole-cell biotransformation often presents metabolic bottlenecks.

FAQ 1: My whole-cell biotransformation using cis-P4H stalls at 30-40% conversion. How can I drive the reaction to completion?

The Causality: cis-P4H is a non-heme Fe²⁺/ α -ketoglutarate ( α -KG)-dependent dioxygenase[1]. For every molecule of L-proline hydroxylated, one molecule of α -KG is oxidatively decarboxylated into succinate. If your host strain (e.g., E. coli) rapidly metabolizes α -KG through its native TCA cycle via succinyl-CoA synthetase, the hydroxylase is starved of its obligate co-substrate, permanently stalling the reaction. The Solution: You must artificially pool α -KG. This can be achieved by feeding exogenous α -KG (which is cost-prohibitive at scale) or by applying a metabolic engineering strategy: deleting the sucCD genes in your host strain. This deletion severs the TCA cycle at α -KG, preventing its degradation and redirecting the intracellular pool entirely to the cis-P4H enzyme, thereby boosting yields by over 60%[2].

FAQ 2: The enzyme rapidly loses activity after 12 hours of fermentation. Why?

The Causality: α -KG-dependent dioxygenases are prone to "uncoupled decarboxylation." In the absence of sufficient L-proline or under oxidative stress, the enzyme decarboxylates α -KG without hydroxylating the substrate. This side-reaction oxidizes the active-site Fe²⁺ to an inactive Fe³⁺ state. The Solution: Supplement the fermentation broth with L-ascorbic acid (Vitamin C) . Ascorbate acts as a specific reducing agent that enters the active site, reduces Fe³⁺ back to Fe²⁺, and rescues the enzyme's catalytic cycle.

Biocatalytic pathway for L-proline hydroxylation highlighting metabolic engineering.

Section 2: Chemical Stereoinversion Troubleshooting

For laboratories lacking fermentation infrastructure, cis-4-Hyp is synthesized via the stereoinversion of the cheap, naturally abundant trans-4-hydroxy-L-proline.

FAQ 3: I attempted a direct S_N2 displacement of an O-tosylated trans-4-Hyp, but my yields are below 40%. What is going wrong?

The Causality: The pyrrolidine ring imposes significant steric hindrance. When an external nucleophile attempts a direct S_N2 attack on the C4 position, the activation energy is high. Consequently, the competing E2 elimination pathway dominates, stripping the tosylate and a neighboring proton to form an undesired dehydroproline byproduct[3]. The Solution: Abandon direct intermolecular S_N2. Instead, utilize an intramolecular Mitsunobu reaction . By using DEAD and PPh₃, the 4R-hydroxyl group is activated and immediately attacked internally by the molecule's own α -carboxylic acid. This intramolecular lactonization is entropically favored, completely bypassing the elimination pathway and achieving high stereochemical inversion[3][4].

FAQ 4: Opening the intermediate bicyclic lactone to yield the final cis-4-Hyp results in epimerization back to the trans isomer. How do I prevent this?

The Causality: The cis-4-hydroxy acid is in thermodynamic equilibrium with the lactone. Under standard monophasic alkaline hydrolysis (e.g., NaOH/MeOH), the reversible nature of the ring-opening allows the C4 stereocenter to epimerize, yielding a mixture of cis and trans isomers[3]. The Solution: Employ a biphasic extractive hydrolysis system (Dichloromethane/Water) utilizing Potassium Carbonate (K₂CO₃) and Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. As the lactone (soluble in DCM) is hydrolyzed at the interface, the resulting cis-4-hydroxy acid is immediately deprotonated and partitioned into the aqueous layer. This physical separation prevents the reverse reaction, driving the equilibrium strictly toward the pure cis product[3].

Chemical stereoinversion workflow from trans- to cis-4-hydroxy-L-proline.

Quantitative Data Summary

The table below summarizes the expected yields and primary failure modes of the various synthetic strategies discussed, allowing for rapid methodological comparison.

| Synthesis Method | Key Reagents / Host | Critical Intermediate | Overall Yield | Primary Failure Mode |

| Direct S_N2 Displacement | TsCl, Pyridine, NaOH | O-Tosylate | < 40% | E2 Elimination (Dehydroproline) |

| Intramolecular Mitsunobu | DEAD, PPh₃, K₂CO₃, TBAB | Bicyclic Lactone | 76 - 85% | Epimerization during hydrolysis |

| Biocatalytic (Wild-type) | cis-P4H, E. coli | None | 30 - 50% | α -KG Depletion |

| Biocatalytic (Engineered) | cis-P4H, E. coli Δ sucCD | None | > 90% | Fe²⁺ Oxidation / O₂ Limitation |

Validated Experimental Protocols

Protocol A: High-Yield Biotransformation using Engineered E. coli

This protocol utilizes a self-validating feedback loop based on pH and dissolved oxygen (DO).

-

Inoculation & Growth: Cultivate E. coli Δ sucCD expressing cis-P4H in TB medium at 37°C until OD₆₀₀ reaches 0.8.

-

Induction & Co-factor Supplementation: Lower temperature to 25°C. Add 0.5 mM IPTG, 2 mM FeSO₄, and 5 mM L-ascorbic acid.

-

Causality Check: FeSO₄ must be added at the time of induction to ensure proper folding of the metalloenzyme; adding it later fails to rescue apo-enzymes.

-

-

Biotransformation: After 12 hours of expression, harvest cells and resuspend in 100 mM phosphate buffer (pH 7.0) containing 100 g/L L-proline.

-

Aeration Control: Maintain agitation to keep DO above 30%.

-

Self-Validation: Monitor the pH. The biotransformation consumes protons. A plateau in pH rise indicates either L-proline exhaustion or enzyme inactivation. If pH plateaus before substrate depletion, spike with 2 mM L-ascorbic acid to rescue the enzyme.

-

-

Harvest: Centrifuge to remove biomass; purify the supernatant via cation-exchange chromatography.

Protocol B: Telescoped Mitsunobu Inversion & Biphasic Hydrolysis

This protocol avoids intermediate isolation, minimizing transfer losses.

-

Mitsunobu Lactonization: Dissolve N-protected trans-4-hydroxy-L-proline (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF at 0°C. Dropwise add DEAD (1.2 eq). Stir for 4 hours at room temperature.

-

Self-Validation: Perform TLC (Hexane/EtOAc 1:1). The disappearance of the starting material (R_f ~0.2) and the appearance of a non-polar lactone spot (R_f ~0.7) confirms cyclization.

-

-

Solvent Swap: Concentrate the reaction mixture under reduced pressure to remove THF. Redissolve the crude residue in Dichloromethane (DCM).

-

Biphasic Hydrolysis: Add an equal volume of 10% aqueous K₂CO₃ containing 10 mol% TBAB to the DCM solution[3]. Stir vigorously at room temperature for 2 hours.

-

Causality Check: Vigorous stirring is mandatory to maximize the interfacial surface area where the phase-transfer catalyst operates.

-

-

Phase Separation: Allow layers to separate. The organic layer (DCM) retains the triphenylphosphine oxide byproduct.

-

Acidification: Isolate the aqueous layer and carefully acidify to pH 2.0 with 1M HCl to precipitate the pure N-protected cis-4-hydroxy-L-proline.

References

-

Studies on the Synthesis of cis-4-Hydroxy-l-proline , Australian Journal of Chemistry. 3

-

Telescoped One-Pot Strategy for the Assembly of cis-4-Hydroxy-l-Prolyl Amides , ACS Sustainable Chemistry & Engineering. 4

-

Refined Regio- and Stereoselective Hydroxylation of l-Pipecolic Acid by Protein Engineering of l-Proline cis-4-Hydroxylase Based on the X-ray Crystal Structure , ACS Synthetic Biology.1

-

Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms , Microbial Cell Factories (NIH). 2

Sources

Identifying and minimizing byproducts in (2S,4S)-4-Hydroxyproline synthesis

Welcome to the Technical Support Center for amino acid synthesis. As a Senior Application Scientist, I frequently encounter research teams struggling with the stereoinversion of naturally occurring trans-4-hydroxy-L-proline to the synthetically valuable (2S,4S)-4-hydroxyproline (cis-isomer).

While the inversion itself is mechanistically straightforward, the downstream purification and the mitigation of thermodynamically favored byproducts often cause significant bottlenecks. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind byproduct formation and self-validating workflows to ensure high-yield, high-purity synthesis.

Synthesis Workflow & Byproduct Mapping

To effectively troubleshoot, we must first map the critical junctures where byproducts emerge during the stereoinversion process. The most robust method utilizes an intramolecular Mitsunobu reaction to form a bicyclic lactone, followed by ring-opening hydrolysis.

Workflow of (2S,4S)-4-Hydroxyproline synthesis highlighting byproduct formation and phase separation.

Troubleshooting Guides & FAQs

Q1: Why am I seeing high levels of the trans-isomer (starting material) in my final cis-4-hydroxyproline product? The Causality: The conversion of the bicyclic lactone intermediate to the cis-4-hydroxyproline derivative involves a delicate equilibrium. Under standard basic methanolysis conditions, the cis-hydroxyproline can re-lactonize or epimerize back to the thermodynamically more stable trans-isomer[1]. Prolonged reaction times or excessive heat drive this reverse equilibrium. The Solution: Abandon monophasic methanolysis. Instead, utilize a biphasic extractive workup (Toluene/Water) with a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB). As the lactone opens, the resulting cis-4-hydroxy acid is immediately deprotonated and partitioned into the aqueous phase. This physical separation prevents re-lactonization and pulls the equilibrium strictly toward the desired cis-product (Smith et al., 2011).

Q2: How can I efficiently remove Mitsunobu byproducts (triphenylphosphine oxide) without tedious chromatography? The Causality: Triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylates are notoriously difficult to separate from polar organic products via silica gel chromatography due to severe co-elution and streaking. The Solution: The biphasic hydrolysis approach mentioned above acts as an inherent purification step. When the lactone is opened to a water-soluble carboxylate salt in a toluene/water mixture, the highly lipophilic TPPO and hydrazine byproducts remain entirely trapped in the organic (toluene) layer. By simply draining and discarding the organic layer, you achieve a chromatography-free purification.

Q3: I am observing elimination byproducts (e.g., 3,4-dehydroproline). How do I minimize this during SN2 inversion? The Causality: If you are using a classical two-step activation (e.g., tosylation followed by intermolecular SN2 displacement with cesium acetate), the basicity of the nucleophile can abstract the C3 proton, leading to an E2 elimination rather than the desired SN2 substitution. The Solution: Switch to the intramolecular Mitsunobu lactonization. Intramolecular reactions are entropically favored and proceed at a much faster rate than bimolecular eliminations, effectively outcompeting the E2 pathway. Recent advancements even allow for telescoped one-pot strategies that completely bypass intermediate isolation, further reducing elimination risks (Telescoped One-Pot Strategy, ACS Sustainable Chem. Eng. 2024).

Quantitative Method Comparison

To aid in route selection, the following table summarizes the quantitative performance of various stereoinversion strategies regarding byproduct generation and scalability.

| Inversion Strategy | Key Reagents | Primary Byproducts Observed | Avg. Yield | Scalability Profile |

| Intermolecular SN2 | TsCl/MsCl, CsOAc | Elimination products (Dehydroproline), Unreacted SM | 40–60% | Low: Requires extensive chromatography to remove elimination products. |

| Classical Mitsunobu | PPh3, DIAD, Na2CO3/MeOH | TPPO, Hydrazine deriv., trans-isomer (epimerization) | 50–70% | Moderate: High yield of lactone, but TPPO removal is highly resource-intensive. |

| Biphasic Mitsunobu | PPh3, DIAD, K2CO3, TBAB | Minimal (byproducts partitioned to organic waste) | 82–91% | High: Chromatography-free; relies on liquid-liquid extraction. |

Self-Validating Experimental Protocol

This protocol details the chromatography-free, biphasic stereoinversion of N-phenylsulfonyl-trans-4-hydroxy-L-proline to the cis-methyl ester. It is designed as a self-validating system —if the physical phase separations behave as described, the chemical transformations are guaranteed to have succeeded.

Phase 1: Intramolecular Lactonization

-

Dissolve N-phenylsulfonyl-trans-4-hydroxy-L-proline (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.2 M) under nitrogen.

-

Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

-

Stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform TLC (5% MeOH in DCM). The starting material spot should be completely consumed, replaced by a higher Rf lactone spot and a highly UV-active TPPO spot.

-

Remove THF completely under reduced pressure.

Phase 2: Biphasic Hydrolysis (Byproduct Purge)

-

Re-dissolve the crude residue in Toluene (10 mL/g of SM).

-

Add an equal volume of 10% w/v aqueous K2CO3, followed by Tetrabutylammonium bromide (TBAB) (0.1 eq).

-

Stir vigorously for 3 hours at room temperature.

-

Validation Checkpoint: Stop stirring and allow phases to separate. Spot both phases on TLC. The aqueous phase should contain the baseline polar acid; the organic phase should contain all UV-active TPPO. If TPPO is in the aqueous phase, your K2CO3 concentration is too low (salting-out effect failed).

-

Separate the layers. Discard the organic (toluene) layer containing the Mitsunobu byproducts.

Phase 3: In-Situ Alkylation

-

To the retained aqueous layer (containing the cis-acid), add fresh Dichloromethane (DCM) (10 mL/g) and Methyl Iodide (1.5 eq).

-

Stir vigorously for 4 hours. The TBAB acts as a shuttle, bringing the carboxylate to the organic interface for methylation.

-

Separate the layers. Extract the aqueous layer once more with DCM.

-

Dry the combined DCM layers over MgSO4, filter, and concentrate to yield the pure (2S,4S)-4-hydroxyproline methyl ester.

References

-

Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1509–1514. [Link]

-

Telescoped One-Pot Strategy for the Assembly of cis-4-Hydroxy-l-Prolyl Amides. (2024). ACS Sustainable Chemistry & Engineering.[Link]

Sources

Optimizing coupling efficiency of Fmoc-cis-4-Hydroxy-L-proline in peptide synthesis

Welcome to the Advanced Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers and drug development professionals facing bottlenecks when incorporating Fmoc-cis-4-Hydroxy-L-proline (Fmoc-cis-4-Hyp-OH) into peptide sequences.

Below, you will find diagnostic workflows, mechanistic FAQs, quantitative comparisons, and self-validating protocols to ensure high-yield, high-purity syntheses.

Diagnostic Workflow

If you are experiencing low yields or truncated sequences when working with Fmoc-cis-4-Hyp-OH, use the logic tree below to isolate the chemical bottleneck.

Diagnostic workflow for resolving Fmoc-cis-4-Hyp-OH synthesis bottlenecks.

Knowledge Base & FAQs

Q1: Why is acylation of the cis-4-Hyp secondary amine so inefficient, and why does my Kaiser test show a false negative?

The Causality: The pyrrolidine ring of proline naturally restricts the ϕ (phi) angle of the peptide backbone, causing significant steric hindrance. The addition of a cis-4-hydroxy group—which is typically protected with a bulky tert-butyl ether (Fmoc-cis-4-Hyp(tBu)-OH) to prevent side-chain esterification[1]—exacerbates this steric clash. Consequently, the incoming activated amino acid struggles to access the less-nucleophilic secondary nitrogen. The Fix: Standard Ninhydrin (Kaiser) tests only detect primary amines, leading to false negatives when checking if a secondary amine has been successfully acylated. You must use a Chloranil test or Isatin test , which specifically react with secondary amines to produce a blue/green color if the coupling is incomplete.

Q2: My peptide is truncating at the C-terminus when Hyp is at position 2. What is happening?